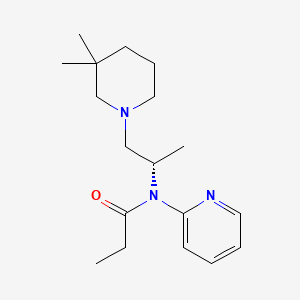
Propionamide, N-(2-(3,3-dimethylpiperidino)-1-methylethyl)-N-2-pyridyl-, S(+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionamide, N-(2-(3,3-dimethylpiperidino)-1-methylethyl)-N-2-pyridyl-, S(+)- is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, N-(2-(3,3-dimethylpiperidino)-1-methylethyl)-N-2-pyridyl-, S(+)- typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the pyridyl and propionamide groups. Common reagents used in these reactions include alkyl halides, amines, and pyridine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propionamide, N-(2-(3,3-dimethylpiperidino)-1-methylethyl)-N-2-pyridyl-, S(+)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed under anhydrous conditions.
Substitution: Halogens, nucleophiles; often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Propionamide, N-(2-(3,3-dimethylpiperidino)-1-methylethyl)-N-2-pyridyl-, S(+)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propionamide, N-(2-(3,3-dimethylpiperidino)-1-methylethyl)-N-2-pyridyl-, S(+)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For instance, it may activate signaling pathways like NF-κB or PI3K/Akt, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Piperine: An alkaloid found in black pepper, known for its bioactive properties.
Piperidinone: A ketone derivative of piperidine, used in various chemical syntheses.
Uniqueness
Propionamide, N-(2-(3,3-dimethylpiperidino)-1-methylethyl)-N-2-pyridyl-, S(+)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
82189-96-6 |
|---|---|
Molecular Formula |
C18H29N3O |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-[(2S)-1-(3,3-dimethylpiperidin-1-yl)propan-2-yl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C18H29N3O/c1-5-17(22)21(16-9-6-7-11-19-16)15(2)13-20-12-8-10-18(3,4)14-20/h6-7,9,11,15H,5,8,10,12-14H2,1-4H3/t15-/m0/s1 |
InChI Key |
LPSOLOQOGQHKKE-HNNXBMFYSA-N |
Isomeric SMILES |
CCC(=O)N(C1=CC=CC=N1)[C@@H](C)CN2CCCC(C2)(C)C |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCC(C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















